Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H16FN3O6S and its molecular weight is 481.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Applications
A study highlights a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the H5N1 influenza virus. This suggests potential applications in developing antiviral agents (Hebishy et al., 2020).
Heterocyclic Compound Synthesis
Research on pyridazine derivatives outlines the synthesis of various heterocyclic compounds, which may have broad applications in medicinal chemistry and material science (Deeb et al., 1992).
Reactivity and Chemical Interactions
A study on the reactivity of oximes with ethyl glyoxylate to form heterocyclic acid esters indicates the potential for creating diverse chemical structures for further research and development in chemistry (Nikolaenkova et al., 2019).
Antimicrobial and Antioxidant Activity
Research has also focused on the synthesis of new heterocyclic compounds with potential antimicrobial and antioxidant activities, suggesting their use in developing new therapeutic agents (George et al., 2010).
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O6S/c1-2-31-23(30)19-15-10-34-21(25-20(28)12-3-8-16-17(9-12)33-11-32-16)18(15)22(29)27(26-19)14-6-4-13(24)5-7-14/h3-10H,2,11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFDSTUSKRYNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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